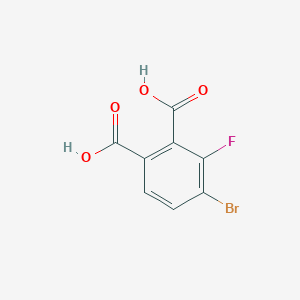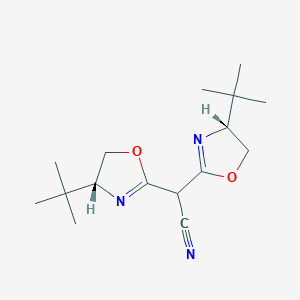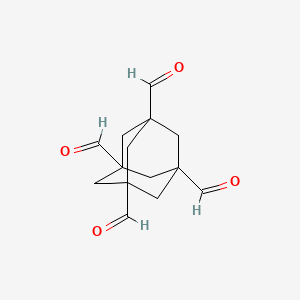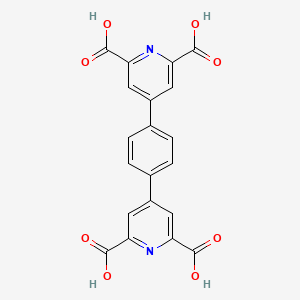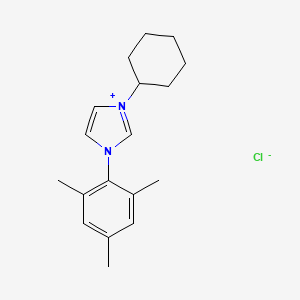
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C18H25ClN2. It belongs to the class of imidazolium salts, which are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of a cyclohexyl group and a mesityl group attached to the imidazolium ring, making it a unique and valuable compound in the field of chemistry .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cyclohexyl-3-mesityl-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the purity and yield of the product. Industrial production methods may involve the use of automated reactors and purification systems to produce the compound on a larger scale .
Chemical Reactions Analysis
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is used as a ligand in metal-catalyzed coupling reactions, such as the Kumada reaction, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolium ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes .
Comparison with Similar Compounds
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other imidazolium salts, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound has similar structural features but differs in the substituents attached to the imidazolium ring.
1,3-Dimesitylimidazolium chloride: Another related compound with mesityl groups, but without the cyclohexyl group.
The uniqueness of this compound lies in its combination of cyclohexyl and mesityl groups, which impart distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-cyclohexyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N2.ClH/c1-14-11-15(2)18(16(3)12-14)20-10-9-19(13-20)17-7-5-4-6-8-17;/h9-13,17H,4-8H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJRTELRLIOWGZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCC3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
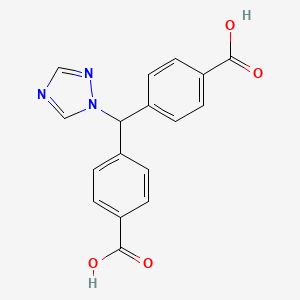
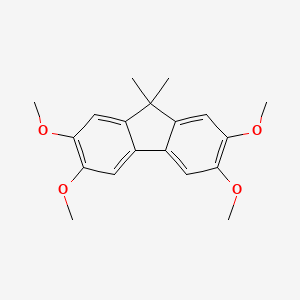
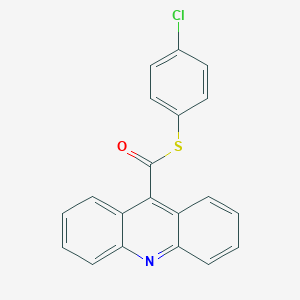
![3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B8196164.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8196175.png)
